molecular formula C12H23NO4 B8177315 N-Boc-N,3-dimethyl-L-valine CAS No. 136092-79-0

N-Boc-N,3-dimethyl-L-valine

Cat. No.: B8177315
CAS No.: 136092-79-0
M. Wt: 245.32 g/mol
InChI Key: SVJPLIDRGZFUOC-MRVPVSSYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-N,3-dimethyl-L-valine can be synthesized through the protection of the amino group of L-valine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves similar methods but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N,3-dimethyl-L-valine primarily undergoes reactions involving the removal of the Boc protecting group. This deprotection can be achieved using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid

    Protection: Di-tert-butyl dicarbonate, sodium hydroxide, 4-dimethylaminopyridine

Major Products Formed

The major product formed from the deprotection of this compound is N,3-dimethyl-L-valine, which can then be used in further synthetic applications .

Scientific Research Applications

Mechanism of Action

The primary function of N-Boc-N,3-dimethyl-L-valine is to protect the amino group during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This selective protection and deprotection mechanism is crucial in the synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-L-valine
  • N-Boc-N-methyl-L-valine
  • N-Boc-L-leucine

Uniqueness

N-Boc-N,3-dimethyl-L-valine is unique due to the presence of two methyl groups on the valine side chain, which can influence its steric and electronic properties. This makes it particularly useful in the synthesis of peptides where specific steric hindrance is required .

Properties

IUPAC Name

(2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)8(9(14)15)13(7)10(16)17-12(4,5)6/h8H,1-7H3,(H,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJPLIDRGZFUOC-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701209696
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N,3-dimethyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136092-79-0
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N,3-dimethyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136092-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N,3-dimethyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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